6-(Tert-butoxycarbonyl)-6-azaspiro[3.4]octane-1-carboxylic acid is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is significant in medicinal chemistry, particularly in the development of pharmaceuticals and as a building block in organic synthesis. The compound has the chemical formula C13H21NO4 and a molecular weight of 255.31 g/mol, with a CAS number of 1251012-89-1. Its applications extend to various fields, including bioconjugation and material science, where it aids in the design of novel materials with specific properties .
The synthesis of 6-(Tert-butoxycarbonyl)-6-azaspiro[3.4]octane-1-carboxylic acid typically involves several key steps:
The industrial production may involve optimized synthetic routes suitable for large-scale synthesis, including continuous flow reactors and automated platforms to ensure high yield and purity.
The compound features a spirocyclic structure that contributes to its unique chemical properties. The spirocyclic core consists of two rings sharing a single atom, which in this case is nitrogen.
The structural formula represents a complex arrangement that enhances its stability and biological activity, making it suitable for pharmaceutical applications .
6-(Tert-butoxycarbonyl)-6-azaspiro[3.4]octane-1-carboxylic acid can participate in various chemical reactions:
These reactions are essential for the compound's versatility in synthetic organic chemistry and medicinal applications .
The compound's ability to undergo these reactions allows chemists to modify its structure for specific applications, enhancing its utility in drug development and organic synthesis .
The mechanism of action for 6-(Tert-butoxycarbonyl)-6-azaspiro[3.4]octane-1-carboxylic acid primarily revolves around its interactions at the molecular level with biological targets. The spirocyclic structure can influence binding affinity and specificity towards certain receptors or enzymes, which is crucial in drug design.
Detailed studies on how this compound interacts with biological systems are ongoing, focusing on elucidating its pharmacodynamic properties and potential therapeutic effects .
These properties are critical for determining how the compound behaves under various experimental conditions and its suitability for different applications .
6-(Tert-butoxycarbonyl)-6-azaspiro[3.4]octane-1-carboxylic acid has several notable applications:
By leveraging its unique properties, researchers can utilize this compound effectively across various scientific disciplines, enhancing drug discovery and material innovation .
The spiro[3.4]octane core represents a critical structural feature in this synthetic target, demanding precise annulation tactics for its strained bicyclic system. While the exact synthesis for 6-(tert-butoxycarbonyl)-6-azaspiro[3.4]octane-1-carboxylic acid is not exhaustively detailed in the available literature, analogous routes and patented methodologies provide crucial insights. A predominant strategy employs carbocycle-azetidine fusion, where a pre-formed azetidine ring undergoes alkylation with a bifunctional electrophile (e.g., 1,4-dibromobutane) to generate the spiro junction [4]. This method benefits from commercial availability of N-Boc-protected azetidine precursors, though regioselectivity challenges necessitate optimized reaction conditions (e.g., phase-transfer catalysis or high dilution) to suppress oligomerization [4] [6].
Alternative pathways leverage intramolecular cyclizations of keto-acids or halo-acids. For instance, cyclopropane-containing precursors (e.g., 6-azaspiro[2.5]octane derivatives) may undergo ring expansion via Lewis acid-catalyzed carbonium ion rearrangements, though this risks undesired ring-opened byproducts [1] [3]. Notably, WO2015/949 details a route using cyclopropylmethylamine derivatives (CAS: 1242268-17-2) as key intermediates, which undergo acid-mediated rearrangement to furnish the spiro[3.4]octane skeleton prior to carboxylic acid functionalization [3]. This approach capitalizes on the inherent strain of cyclopropane to drive regioselective bond cleavage and reorganization.
Table 1: Representative Annulation Routes to Spiro[3.4]octane Intermediates
Precursor | Key Transformation | Catalyst/Reagent | Reported Yield | Ref (Patent) |
---|---|---|---|---|
1242268-17-2 | Acid-mediated ring expansion | TFA, CH₂Cl₂ | Not specified | WO2015/949 [3] |
N-Boc-3-azetidinone | Alkylation/Dieckmann condensation | LDA, Br(CH₂)₃Br | Moderate | Analogous to [6] |
Ethyl 2-oxo-cyclobutanecarboxylate | Reductive amination/cyclization | NaBH₃CN, then HCl | Low to moderate | Bioorg Med Chem Lett [3] |
Challenges persist in stereoselectivity control during spirocycle formation. The target molecule’s quaternary spiro-carbon inherently lacks facile stereochemical manipulation, often requiring chiral auxiliaries or resolution post-synthesis [7] [8].
The tert-butoxycarbonyl (Boc) group serves dual roles in synthesizing 6-azaspiro[3.4]octane-1-carboxylic acid derivatives: steric stabilization of the secondary amine and acid-labile deprotection compatibility with the carboxylic acid moiety. Its introduction typically employs di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions (aqueous NaOH, CH₂Cl₂, 0°C to RT), achieving near-quantitative yields on azaspirocyclic amines [1] [5]. The Boc group’s bulk is particularly advantageous in spiro[3.4]octanes, mitigating intramolecular nucleophilic attack on the strained ring system, which could lead to lactam formation or ring degradation [1].
Molecular weight discrepancies highlight Boc’s impact: The unprotected 6-azaspiro[2.5]octane-1-carboxylic acid (CAS 871727-05-8) exhibits a molecular weight of 255.31 g/mol (C₁₃H₂₁NO₄), while its hydrochloride salt (CAS unlisted) shows a reduced mass of 191.65 g/mol (C₈H₁₄ClNO₂), confirming Boc’s substantial contribution to steric bulk and solubility [1] [3]. Deprotection protocols leverage mild acidolysis (e.g., 2–4M HCl in dioxane or TFA in CH₂Cl₂), selectively cleaving the Boc carbamate without hydrolyzing the carboxylic acid. However, the spiro[3.4]octane’s strain increases susceptibility to acid-mediated degradation, necessitating strict control of exposure time and temperature [3] [5].
Key Stability Considerations:
Functionalization of the carboxylic acid group in 6-(tert-butoxycarbonyl)-6-azaspiro[3.4]octane-1-carboxylic acid enables access to chiral building blocks for drug discovery. While direct asymmetric synthesis of this scaffold is unreported in the searched literature, post-annulation stereoselective transformations offer viable pathways. The carboxylic acid serves as a handle for enantioselective amidation or esterification using chiral catalysts.
Notably, the structurally similar 2-amino-6-azaspiro[3.4]octane-6-carboxylic acid tert-butyl ester (CAS 1239319-94-8, C₁₂H₂₂N₂O₂) is synthesized at ≥95% purity, suggesting that analogous chiral catalysts (e.g., N-heterocyclic carbenes or BINOL-derived phosphoric acids) could be applied to the target acid’s derivatives [7] [8]. Potential strategies include:
Table 2: Potential Asymmetric Functionalization Routes
Reaction Type | Chiral Catalyst/Ligand | Target Product | Feasibility |
---|---|---|---|
Esterification | Cinchona alkaloid derivatives | Methyl ester with >90% ee | High (analogous to [7]) |
Amidation | BINAP/Pd(0) | Enantioenriched amides | Moderate |
Reductive Amination | Proline-derived organocatalysts | β-amino-spirocyclic derivatives | Low (untested) |
Limitations arise from the spiro core’s conformational rigidity, which may impede catalyst-substrate binding essential for high enantioselectivity. Additionally, the Boc group’s steric bulk near the reaction site (C1-carboxylic acid) could hinder catalyst approach, necessitating tailored chiral auxiliaries [5] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: